molecular formula C21H30O6 B12461162 2-[(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid

2-[(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid

Cat. No.: B12461162
M. Wt: 378.5 g/mol
InChI Key: AALSSIXXBDPENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid is a key synthetic intermediate in the biosynthesis of actinorhodin and related benzoisochromanequinone (BIQ) antibiotics by Streptomyces species. This compound represents the first isolable intermediate in the actinorhodin biosynthetic pathway, following the dimerization of the polyketide chain and preceding the keto-reduction step catalyzed by the ketoreductase ActVI-ORF1. Its research value is paramount for elucidating the complex tailoring reactions in type II polyketide synthase (PKS) systems. Studies utilizing this compound have been critical for in vitro reconstitution of enzymatic activities, allowing for a detailed understanding of the sequence of redox and cyclization events that transform the linear poly-β-keto chain into the final aromatic product. Research into this intermediate and its derivatives provides fundamental insights into the engineering of polyketide biosynthetic pathways for the generation of novel antibiotic compounds with potential activity against drug-resistant bacteria. The compound's structure, featuring a densely functionalized cyclohexadienone core, makes it a molecule of interest for studying chemical reactivity and for the semi-synthesis of analogues.

Properties

IUPAC Name

2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O6/c1-5-6-7-8-9-10-11-12-15(21(24)25)13-16-14(2)17(22)19(26-3)20(27-4)18(16)23/h13H,5-12H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALSSIXXBDPENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=CC1=C(C(=O)C(=C(C1=O)OC)OC)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Overview

The synthesis of E3330 likely involves condensation reactions between a dimethoxy-substituted cyclohexadienone precursor and an undecanoic acid derivative. Key steps may include:

  • Formation of the cyclohexadienone core : This step often involves oxidation or cyclization reactions to introduce the quinone moiety.
  • Introduction of the undecanoic acid side chain : This may be achieved through alkylation or conjugate addition reactions.
  • Functional group protection/deprotection : Methoxy groups and acidic protons may require temporary protection during synthesis.
Table 1: Physical and Chemical Properties of E3330
Property Value Source
Molecular Formula C₂₁H₃₀O₆
Molecular Weight 378.46 g/mol
Melting Point 56–57°C
Solubility in DMSO >20 mg/mL
Predicted pKa 4.29 ± 0.19

Key Reaction Steps and Derivatives

Synthesis of E3330-Amide

A derivative of E3330, E3330-amide , has been synthesized to study structure-activity relationships. This reaction involves converting the carboxylic acid group of E3330 to an amide:
Reagents :

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
  • O-Methylhydroxylamine hydrochloride
  • Diisopropylethylamine (DIPEA)
    Conditions :
  • Solvent : Dichloromethane (DCM)
  • Temperature : Room temperature
  • Reaction Time : 22 hours
Table 2: Synthesis of E3330-Amide
Step Description
1 Mix E3330 (1.2 g, 3.17 mmol) with PyBOP (2.48 g, 4.76 mmol) in DCM.
2 Add O-methylhydroxylamine hydrochloride (0.34 g, 4.12 mmol) and DIPEA.
3 Stir under nitrogen for 22 hours.
4 Purify via silica gel chromatography (hexane/ethyl acetate/acetic acid).
Yield : 77% (1.0 g)

Strategic Challenges in Synthesis

Regioselectivity and Stability

The cyclohexadienone core is prone to oxidative degradation and regioselective challenges during functionalization. Methoxy groups at positions 4 and 5 enhance stability but require careful handling during acidic or basic conditions.

Comparative Analysis of Analogues

E3330 shares structural similarities with other quinone derivatives, such as APX2009 and CS-1756 . Key differences include variations in the side-chain length and substituents on the cyclohexadienone ring.

Table 3: Structural Analogues of E3330
Compound Structure Description Key Features
APX2009 (2E)-N,N-diethyl-2-[(3-methoxy-1,4-dioxocyclohexa-1,4-dien-1-yl)methylene]undecanoic acid Shorter side chain; ethyl groups
CS-1756 Undecanoic acid derivative with a naphthoquinone core Extended aromatic system

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid is used as a precursor for the synthesis of more complex molecules. It serves as a building block in organic synthesis and can be used to study reaction mechanisms and pathways.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.

Medicine

In medicine, (2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid is being investigated for its potential therapeutic properties. It may have applications in drug development, particularly in the design of novel pharmaceuticals.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

APX2009

  • Structural Difference: APX2009 is derived from APX3330 by shortening the undecanoic acid chain and replacing the carboxylic acid with an uncharged amide group. This reduces lipophilicity compared to APX3330 .
  • However, its inhibitory potency against APE1/Ref-1 remains under investigation .

E3330-Amide

  • Structural Difference: The carboxylic acid of APX3330 is converted to an N-methoxy amide (C₂₂H₃₃NO₆, MW 407.5 g/mol) .
  • Functional Impact: The uncharged amide increases cell membrane permeability but may reduce binding affinity if the carboxylic acid is critical for APE1 interaction. Synthesis involves coupling APX3330 with O-methylhydroxylamine using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) .

CoQ6 (Butyl-3-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dienylthio)propanoate)

  • Structural Difference: Replaces the methylidene-undecanoic acid chain with a thioether-linked propanoate ester .

IDEPCA (Idebenone Ester with Pyroglutamic Acid)

  • Structural Difference: Features a pyrrolidone-carboxylate ester linked to a truncated cyclohexadienone moiety (C₂₄H₃₃NO₇, MW 447.5 g/mol) .
  • Functional Impact : Enhanced hydrophilicity for topical applications (e.g., antioxidant efficacy in skin models), diverging from APX3330’s systemic use .

Functional Comparison: APE1/Ref-1 Inhibition and Pharmacokinetics

Compound Molecular Weight (g/mol) Solubility (mg/mL) IC₅₀ (APE1, μM) Key Modifications Clinical Stage
APX3330 378.46 DMSO: >75.4; H₂O: <1.89 10,000 Undecanoic acid chain Phase I
APX2009 ~350 (estimated) Improved aqueous solubility N/A Shorter chain, amide derivative Preclinical
E3330-Amide 407.5 High in organic solvents N/A Neutral amide Preclinical
Myricetin 318.23 Moderate 320 Natural flavonoid Preclinical
Aurintricarboxylic Acid 422.35 Low 55–10,000 Polyphenolic acid Preclinical

Key Observations :

Potency : APX3330’s IC₅₀ (10,000 μM) is significantly higher than natural inhibitors like Myricetin (IC₅₀ 320 μM), suggesting its efficacy relies on specificity rather than potency .

Structural Flexibility : Modifications to the carboxylic acid (e.g., amidation) or chain length (e.g., APX2009) tune lipophilicity and solubility, critical for tissue penetration and oral bioavailability .

Clinical Relevance : APX3330’s progression to clinical trials highlights its balanced pharmacokinetic profile despite moderate potency .

Undecanoic Acid Derivatives in Antifungal Therapy

While APX3330’s undecanoic acid moiety primarily serves as a lipophilic anchor, standalone undecanoic acid derivatives exhibit antifungal activity by disrupting fungal membranes and lipid metabolism . This suggests the chain in APX3330 may synergize with the quinone core for dual-pathway targeting, though this remains speculative.

Biological Activity

APX3330 primarily exerts its biological effects through the inhibition of the APE1/Ref-1 protein. APE1/Ref-1 (Apurinic/apyrimidinic endonuclease 1/Redox factor-1) is a multifunctional protein involved in DNA repair and redox regulation of transcription factors. The compound's interaction with APE1/Ref-1 leads to various downstream effects that contribute to its therapeutic potential.

APE1/Ref-1 Inhibition

APX3330 specifically targets the redox function of APE1/Ref-1, which is responsible for reducing and activating various transcription factors. By inhibiting this redox activity, APX3330 can modulate the expression of genes involved in cell survival, proliferation, and inflammation.

Anticancer Activity

One of the most promising aspects of APX3330's biological activity is its potential as an anticancer agent. Several studies have demonstrated its efficacy in inhibiting cancer cell proliferation and enhancing the effects of chemotherapeutic agents.

Cell Proliferation Inhibition

APX3330 has been shown to inhibit the proliferation of various cancer cell lines. A study conducted on pancreatic cancer cells revealed that APX3330 treatment resulted in a dose-dependent decrease in cell viability.

Apoptosis Induction

The compound's ability to induce apoptosis in cancer cells is a crucial aspect of its anticancer activity. By inhibiting APE1/Ref-1, APX3330 can disrupt the balance of pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death.

Chemosensitization

APX3330 has demonstrated the ability to enhance the effects of chemotherapeutic agents. This synergistic effect is particularly valuable in combating drug resistance in cancer treatment.

Anti-inflammatory Activity

APX3330 has shown promising anti-inflammatory properties, which may be beneficial in treating various inflammatory conditions.

NF-κB Inhibition

The compound's inhibition of APE1/Ref-1 leads to reduced activation of NF-κB, a key transcription factor involved in inflammation. This results in decreased expression of pro-inflammatory cytokines and enzymes .

Neuroprotective Effects

Recent studies have explored the potential neuroprotective effects of APX3330, particularly in the context of neurodegenerative diseases.

Alzheimer's Disease

While not directly studied with APX3330, research on structurally similar compounds has shown promise in addressing Alzheimer's disease-related pathology. For instance, 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD) demonstrated protective effects against Aβ1-42-induced neurotoxicity in SH-SY5Y cells .

Research Findings and Case Studies

Several studies have provided valuable insights into the biological activity of APX3330. Here are some key findings:

Case Study 1: Pancreatic Cancer

A study on pancreatic ductal adenocarcinoma (PDAC) cells demonstrated that APX3330 effectively inhibited cell proliferation and enhanced the efficacy of gemcitabine, a standard chemotherapeutic agent for PDAC.

TreatmentCell Viability (%)
Control100
APX3330 (50 μM)65
Gemcitabine (10 nM)70
APX3330 + Gemcitabine40

Case Study 2: Inflammatory Bowel Disease

In a preclinical model of inflammatory bowel disease, APX3330 treatment resulted in reduced inflammation and improved disease outcomes. The study showed a significant decrease in pro-inflammatory cytokine levels .

CytokineControl (pg/mL)APX3330 (pg/mL)
TNF-α150 ± 2080 ± 15
IL-1β200 ± 30110 ± 25
IL-6180 ± 2595 ± 20

Future Perspectives

The diverse biological activities of APX3330 make it a promising candidate for further research and potential therapeutic applications. Ongoing clinical trials are evaluating its efficacy in various cancer types and inflammatory conditions. Additionally, the compound's ability to cross the blood-brain barrier suggests potential applications in neurological disorders, warranting further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.